

A Head-to-Head Comparison of Commercially Available IRAK1 Inhibitors

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Compound of Interest

Compound Name: *IRAK inhibitor 1*

Cat. No.: *B1192852*

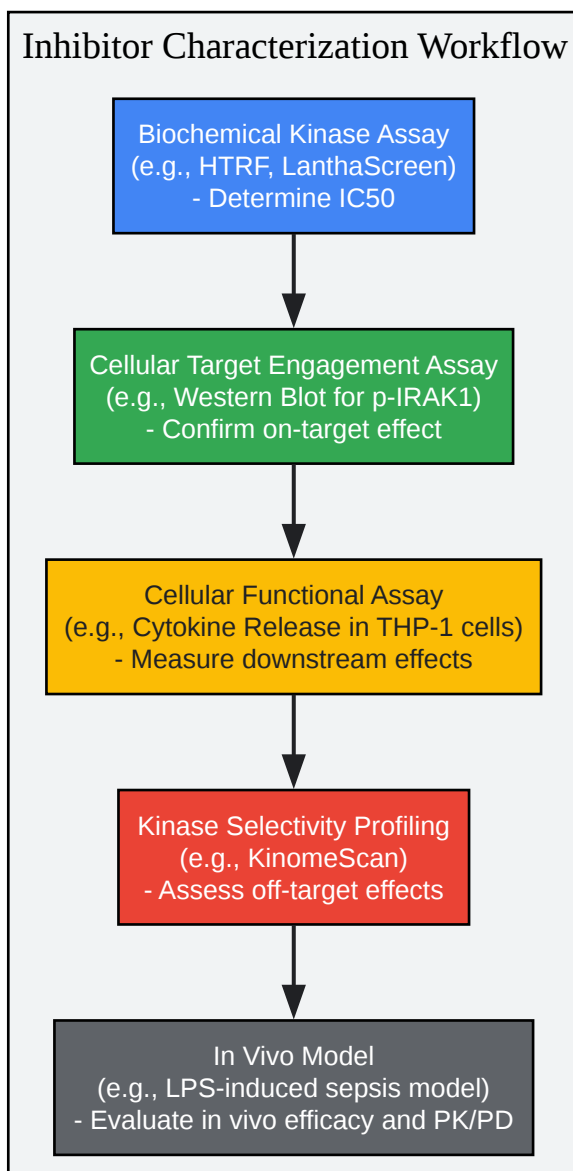
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Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that functions as a key signaling node in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways. Its central role in innate immunity and inflammation has made it an attractive therapeutic target for a range of diseases, including cancers and autoimmune disorders. The growing interest in modulating IRAK1 activity has led to the development of several commercially available inhibitors, each with distinct biochemical and cellular profiles. This guide provides a head-to-head comparison of these inhibitors, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate tool for their studies.

IRAK1 Signaling Pathway

The following diagram illustrates the canonical IRAK1 signaling pathway, which is initiated by the activation of TLRs or IL-1Rs. This leads to the recruitment of the MyD88 adaptor protein and the subsequent assembly of the "Myddosome" complex, which includes IRAK4 and IRAK1. IRAK4 phosphorylates and activates IRAK1, which then dissociates from the complex to interact with TRAF6, ultimately leading to the activation of downstream transcription factors such as NF- κ B and AP-1, and the production of pro-inflammatory cytokines.



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